molecular formula C15H18N2O4 B4386830 N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide

N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide

Cat. No.: B4386830
M. Wt: 290.31 g/mol
InChI Key: OVSFFRGLUKLEJM-UHFFFAOYSA-N
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Description

“N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide” is a synthetic organic compound The structure of this compound includes an ethanediamide backbone with a 3-acetylphenyl group and a tetrahydro-2-furanylmethyl group attached to the nitrogen atoms

Properties

IUPAC Name

N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10(18)11-4-2-5-12(8-11)17-15(20)14(19)16-9-13-6-3-7-21-13/h2,4-5,8,13H,3,6-7,9H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSFFRGLUKLEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide” typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine and tetrahydro-2-furanylmethylamine.

    Coupling Reaction: The two amines are coupled with an ethanediamide linker using a coupling reagent like carbodiimide (e.g., EDC or DCC) in the presence of a catalyst such as N-hydroxysuccinimide (NHS).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Scaling up the reaction while maintaining high yield and purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

“N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide” would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a biological response. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: can be compared with other ethanediamide derivatives or compounds with similar functional groups.

    N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide: can be compared with other compounds containing the 3-acetylphenyl group or the tetrahydro-2-furanylmethyl group.

Uniqueness

  • The unique combination of the 3-acetylphenyl and tetrahydro-2-furanylmethyl groups in “N-(3-acetylphenyl)-N’-(tetrahydro-2-furanylmethyl)ethanediamide” may confer distinct chemical and biological properties, making it valuable for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide
Reactant of Route 2
Reactant of Route 2
N'-(3-acetylphenyl)-N-(oxolan-2-ylmethyl)oxamide

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